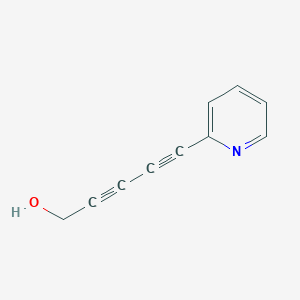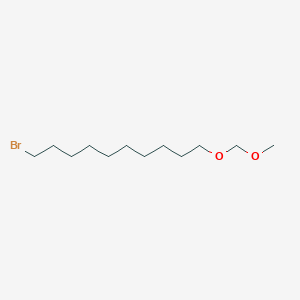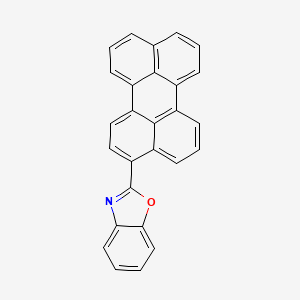![molecular formula C14H21NO B14258168 (3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol CAS No. 493040-21-4](/img/structure/B14258168.png)
(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol is a chiral piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are crucial in the pharmaceutical industry due to their presence in various drug classes and natural alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol involves several steps, including hydrogenation, cyclization, and functional group transformations. One common method involves the enantioselective multistage synthesis, which includes key steps such as azide reductive cyclization of aldehyde .
Industrial Production Methods
Industrial production methods focus on optimizing yield and purity while minimizing costs and environmental impact. These methods often involve simplified processes and the use of cost-effective reagents .
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and rhodium for hydrogenation, and various oxidizing and reducing agents for functional group transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield ketones or aldehydes, while reduction reactions produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of various chemical products
Wirkmechanismus
The mechanism of action of (3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity or receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
- (3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-ylmethanol
- (3S,4R)-1-methyl-4-(2,4,6-trimethoxy-phenyl)piperidin-3-ol .
Uniqueness
(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other piperidine derivatives .
Eigenschaften
CAS-Nummer |
493040-21-4 |
|---|---|
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol |
InChI |
InChI=1S/C14H21NO/c1-11-8-9-15(10-14(11)16)12(2)13-6-4-3-5-7-13/h3-7,11-12,14,16H,8-10H2,1-2H3/t11-,12+,14-/m1/s1 |
InChI-Schlüssel |
AKDQMVWZFVYJFS-MBNYWOFBSA-N |
Isomerische SMILES |
C[C@@H]1CCN(C[C@H]1O)[C@@H](C)C2=CC=CC=C2 |
Kanonische SMILES |
CC1CCN(CC1O)C(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(Non-5-enoyl)oxy]nonanoic acid](/img/structure/B14258091.png)
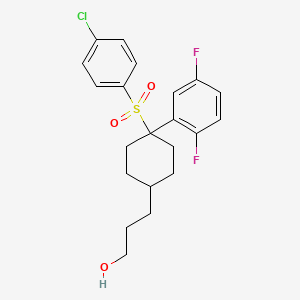
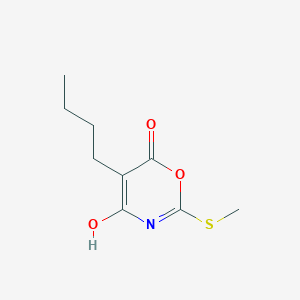
![N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethylpyridin-4-yl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B14258108.png)
![6-Oxabicyclo[3.2.1]octan-7-one, 8,8-dimethyl-2-methylene-, (1R,5S)-](/img/structure/B14258111.png)
![4-[(2S)-2-hydroxybut-3-ynoxy]benzoic acid](/img/structure/B14258118.png)
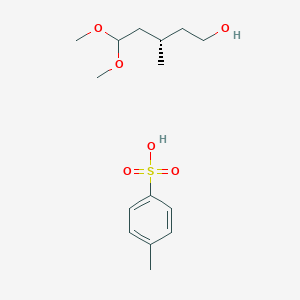
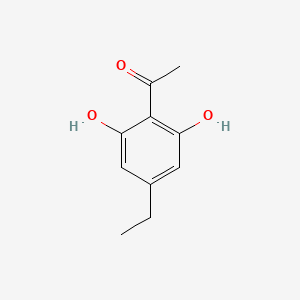

![2-{3-[(Benzyloxy)imino]-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B14258132.png)
